

Spectroscopic Analysis of 3-Chloro-4-formylbenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-Chloro-4-formylbenzoic acid

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for **3-Chloro-4-formylbenzoic acid**. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for **3-Chloro-4-formylbenzoic acid** could not be located. While the compound is commercially available and its basic properties are known, detailed published characterization data remains elusive.

This guide, therefore, provides a summary of the available information for structurally related compounds to serve as a reference. Additionally, generalized experimental protocols for the acquisition of such data are presented, followed by a visualization of a typical analytical workflow.

Physicochemical Properties

Property	Value	Source
CAS Number	58588-59-3	[1]
Molecular Formula	$\text{C}_8\text{H}_5\text{ClO}_3$	
Molecular Weight	184.58 g/mol	[2]

Spectroscopic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize spectroscopic data for 3-chlorobenzoic acid and 4-formylbenzoic acid, which are structurally similar to the target compound.

3-Chlorobenzoic Acid

¹H NMR Data (400 MHz, DMSO-d₆)[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.34	s	1H	COOH
7.79	m	2H	Ar-H
7.70	m	1H	Ar-H
7.55	t	1H	Ar-H

¹³C NMR Data (100 MHz, DMSO-d₆)[3]

Chemical Shift (δ) ppm
166.54
133.82
133.37
133.15
131.30
129.30
128.37

4-Formylbenzoic Acid

¹H NMR Data (399.65 MHz, DMSO-d₆)[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
13.5	s	1H	COOH
10.139	s	1H	CHO
8.165	d	2H	Ar-H
8.047	d	2H	Ar-H

¹³C NMR Data

Note: Specific solvent and frequency were not provided in the source.

Chemical Shift (δ) ppm
193.2
167.0
139.5
135.5
130.2
129.8

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **3-Chloro-4-formylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The proton spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **^{13}C NMR Acquisition:** The carbon spectrum would be acquired using a proton-decoupled pulse sequence. A larger number of scans would be necessary due to the lower natural abundance of ^{13}C . Chemical shifts would be referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum would be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

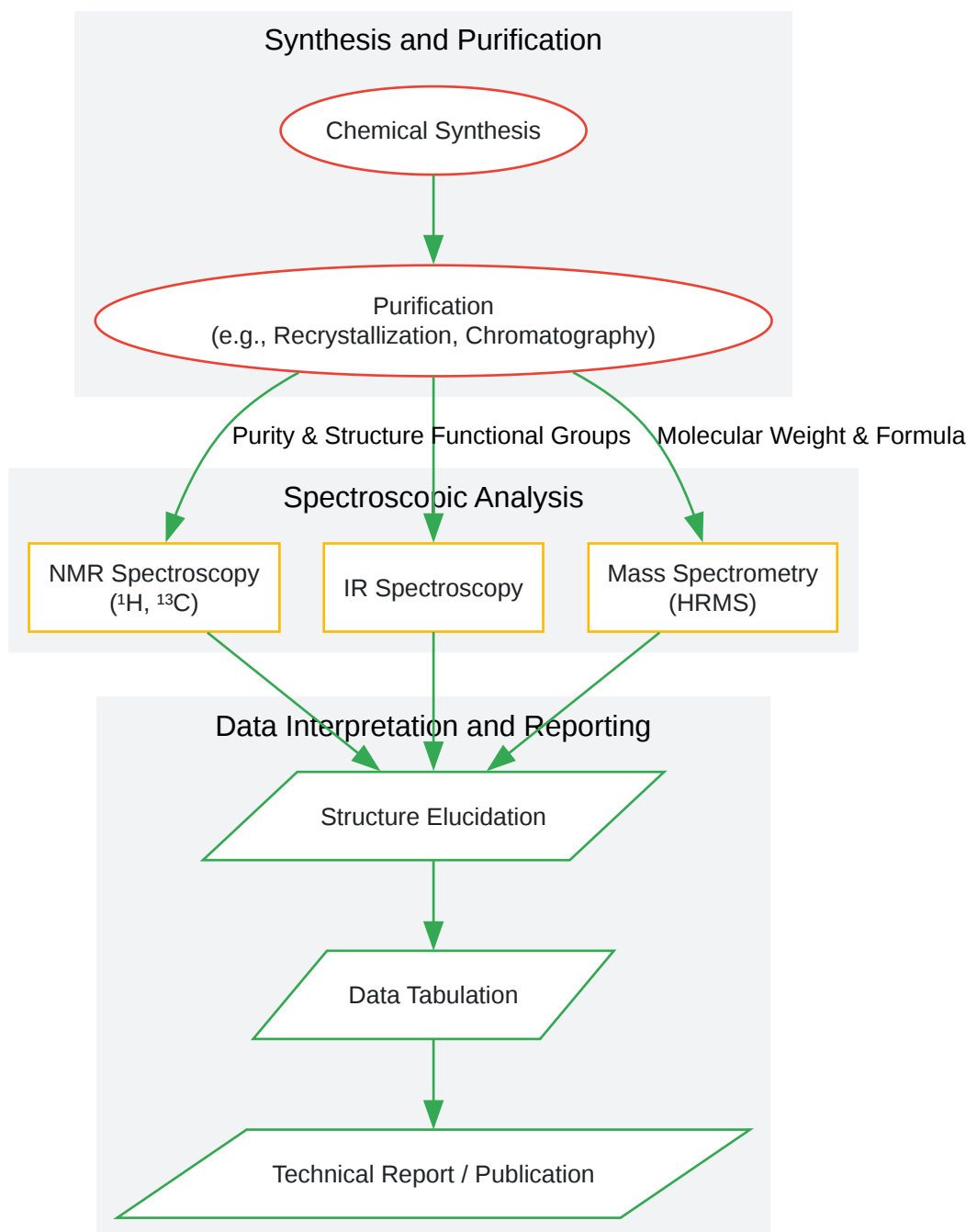
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrument:** A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
- **Data Acquisition:** The sample solution would be introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to ensure high mass accuracy for the determination of the elemental composition. Data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis of a Synthesized Compound



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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data reporting.

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References

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